molecular formula C18H21FN8 B12239394 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

Cat. No.: B12239394
M. Wt: 368.4 g/mol
InChI Key: BQIZLXGTBZOXBY-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through nucleophilic substitution reactions. Common reagents used in these reactions include dimethylformamide (DMF), acetonitrile, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine apart is its unique combination of three different heterocyclic rings, which provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C18H21FN8

Molecular Weight

368.4 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

InChI

InChI=1S/C18H21FN8/c1-12-8-13(2)27(24-12)17-9-16(22-14(3)23-17)25-4-6-26(7-5-25)18-20-10-15(19)11-21-18/h8-11H,4-7H2,1-3H3

InChI Key

BQIZLXGTBZOXBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=C(C=N4)F)C

Origin of Product

United States

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